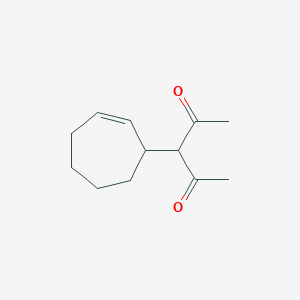
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione is an organic compound with the molecular formula C12H16O2 It is characterized by a cycloheptene ring attached to a pentane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohept-2-en-1-yl)pentane-2,4-dione typically involves the reaction of cycloheptene with pentane-2,4-dione under specific conditions. One common method is the Michael addition reaction, where cycloheptene acts as a nucleophile and adds to the β-position of pentane-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the deprotonation of the dione and the subsequent nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione to diols or alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dione moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of cycloheptene-2,4-dione or cycloheptene carboxylic acids.
Reduction: Formation of cycloheptene-2,4-diol or cycloheptene alcohols.
Substitution: Formation of substituted cycloheptene derivatives.
Scientific Research Applications
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohept-2-en-1-yl)pentane-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s dione moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the cycloheptene ring can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohept-2-en-1-one: A related compound with a similar cycloheptene ring but lacking the dione moiety.
Pentane-2,4-dione: A simpler dione compound without the cycloheptene ring.
Cyclohex-2-en-1-ylpentane-2,4-dione: A similar compound with a cyclohexene ring instead of a cycloheptene ring.
Uniqueness
3-(Cyclohept-2-en-1-yl)pentane-2,4-dione is unique due to the combination of a cycloheptene ring and a pentane-2,4-dione moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
106915-03-1 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-cyclohept-2-en-1-ylpentane-2,4-dione |
InChI |
InChI=1S/C12H18O2/c1-9(13)12(10(2)14)11-7-5-3-4-6-8-11/h5,7,11-12H,3-4,6,8H2,1-2H3 |
InChI Key |
NCRATDISVYMPEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CCCCC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
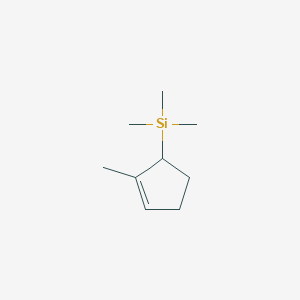
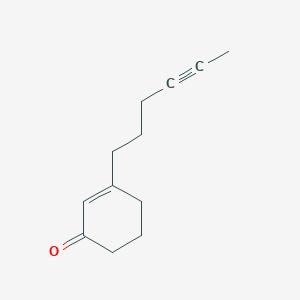
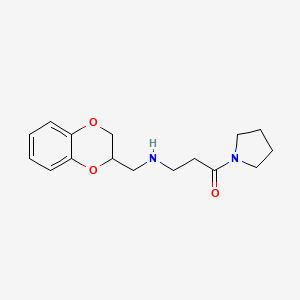
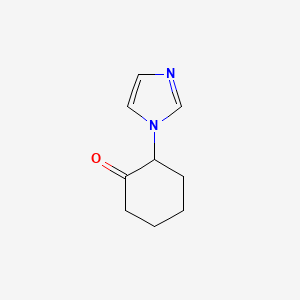

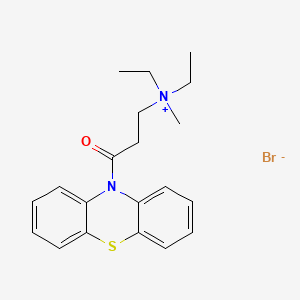
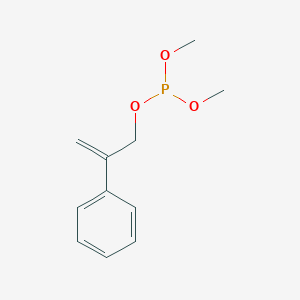
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)

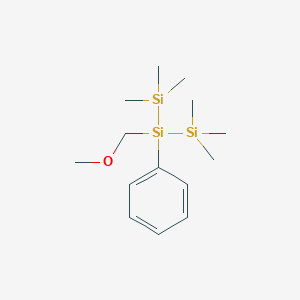
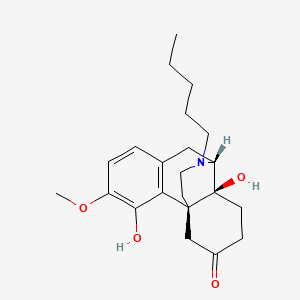
![6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
